

An In-depth Technical Guide to Isobutyl Heptanoate: Discovery and History

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Compound of Interest

Compound Name: *Isobutyl heptanoate*

Cat. No.: *B1585279*

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This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **isobutyl heptanoate**. It is intended for researchers, scientists, and professionals in the fields of chemistry, food science, and fragrance development. This document details the historical context of its discovery, outlines various synthetic methodologies with experimental protocols, presents key quantitative data in a structured format, and illustrates the primary synthesis workflow.

Introduction and Historical Context

Isobutyl heptanoate (CAS No. 7779-80-8) is an organic ester with a characteristic fruity and green aroma, reminiscent of apple and wine.^[1] This profile has led to its widespread use as a flavoring agent in the food industry and as a fragrance component in perfumery.^{[2][3]} While the exact date of its initial discovery is not definitively documented in readily available literature, early reports of similar esters date back to the late 19th and early 20th centuries with the pioneering work on esterification.

The synthesis of **isobutyl heptanoate** is often attributed to the broader exploration of esters for their aromatic properties. A significant early reference points to the work of Konrad Bournot in 1914, published in *Biochemische Zeitschrift*, which is believed to have included the synthesis and characterization of a range of esters, likely including **isobutyl heptanoate**.^[4] The primary method for its synthesis has historically been the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, first described in 1895.^[1]

Over the years, advancements in chemical synthesis have led to the development of alternative methods, including transesterification and enzymatic synthesis, which offer different advantages in terms of yield, purity, and environmental impact.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for **isobutyl heptanoate** is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of **Isobutyl Heptanoate**

Property	Value	Reference
CAS Number	7779-80-8	[1][4][5][6]
Molecular Formula	C ₁₁ H ₂₂ O ₂	[1][4][5]
Molecular Weight	186.29 g/mol	[5]
IUPAC Name	2-methylpropyl heptanoate	[1]
Synonyms	Isobutyl enanthate, Isobutyl heptylate	[1]
Appearance	Colorless liquid	[3]
Odor	Green, fruity, herbal	[3]
Boiling Point	208 °C at 760 mmHg	[3]
95-97 °C at 12 Torr	[4]	
Density	0.8593 g/cm ³ at 20 °C	[4]
Flash Point	82.22 °C (closed cup)	
Solubility	Soluble in most organic solvents; insoluble in water.	[1]

Table 2: Spectroscopic Data for **Isobutyl Heptanoate**

Spectroscopic Data	Key Features	Reference
GC-MS (m/z)	56, 113, 43, 57, 41	[1]
¹ H NMR (proton)	Data available, specific shifts depend on solvent.	[1][7][8][9][10]
¹³ C NMR (carbon)	Data available, specific shifts depend on solvent.	[7][9]
IR (Infrared)	Characteristic C=O stretch for ester.	[7]

Synthesis Methodologies and Experimental Protocols

The synthesis of **isobutyl heptanoate** can be achieved through several methods, with Fischer-Speier esterification being the most common. Alternative methods such as transesterification and enzymatic synthesis are also employed, particularly in specific industrial or research contexts.

Fischer-Speier Esterification

This is the most traditional and widely used method for producing **isobutyl heptanoate**. It involves the acid-catalyzed reaction of heptanoic acid with isobutanol. The reaction is reversible and driven to completion by removing the water formed, often through azeotropic distillation.

Materials:

- Heptanoic acid
- Isobutanol
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)

- Sodium bicarbonate solution (5%)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine heptanoic acid (1 molar equivalent) and isobutanol (1.5-2 molar equivalents).
- Add toluene to the flask.
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the carboxylic acid) to the mixture while stirring.
- Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is complete.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess isobutanol under reduced pressure using a rotary evaporator.
- The resulting crude **isobutyl heptanoate** can be further purified by distillation.

Transesterification

Transesterification involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester. For **isobutyl heptanoate** synthesis, this could involve reacting a methyl or ethyl heptanoate with isobutanol.

Materials:

- Methyl or Ethyl heptanoate
- Isobutanol
- Acid catalyst (e.g., sulfuric acid) or base catalyst (e.g., sodium methoxide)
- Anhydrous magnesium sulfate
- Organic solvent for workup

Procedure:

- Combine methyl or ethyl heptanoate and an excess of isobutanol in a round-bottom flask equipped with a reflux condenser.
- Add a catalytic amount of an acid or base catalyst.
- Heat the mixture to reflux. The lower-boiling alcohol (methanol or ethanol) is distilled off to drive the equilibrium towards the product.
- After the reaction is complete (monitored by TLC or GC), cool the mixture.
- If an acid catalyst was used, neutralize with a weak base. If a base catalyst was used, neutralize with a weak acid.
- Wash the mixture with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess isobutanol by distillation.
- Purify the resulting **isobutyl heptanoate** by fractional distillation.

Enzymatic Synthesis

Enzymatic synthesis, typically using lipases, offers a milder and more selective route to **isobutyl heptanoate**. This method is often preferred for producing high-purity esters for food and fragrance applications, as it avoids harsh acidic or basic conditions.

Materials:

- Heptanoic acid
- Isobutanol
- Immobilized lipase (e.g., *Candida antarctica* lipase B)
- Organic solvent (optional, can be run solvent-free)
- Molecular sieves (to remove water)

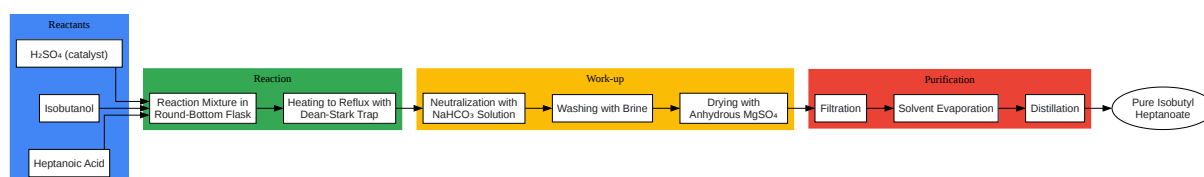
Procedure:

- In a temperature-controlled reaction vessel, combine heptanoic acid and isobutanol in a 1:1 or slightly varied molar ratio.
- Add the immobilized lipase (typically 5-10% by weight of the substrates).
- If not running solvent-free, add an appropriate organic solvent.
- Add molecular sieves to the reaction mixture to absorb the water produced.
- Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring.
- Monitor the reaction progress by GC analysis of aliquots.
- Once the desired conversion is reached, separate the immobilized enzyme by filtration for reuse.
- The product, **isobutyl heptanoate**, can be purified from the remaining reactants by distillation under reduced pressure.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of **isobutyl heptanoate** via Fischer-Speier esterification, from reactants to the purified product.



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Caption: Workflow for the synthesis of **isobutyl heptanoate** via Fischer-Speier esterification.

Conclusion

Isobutyl heptanoate is a commercially significant ester with a rich history tied to the development of synthetic flavor and fragrance compounds. While its initial discovery is likely rooted in early 20th-century explorations of ester synthesis, its production today relies on well-established chemical methods. The Fischer-Speier esterification remains a primary route for its industrial synthesis, while enzymatic methods are gaining prominence for specialized applications. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile compound.

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